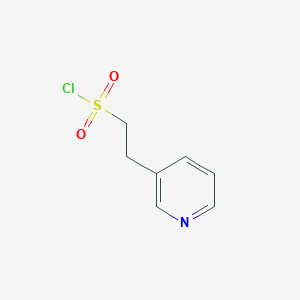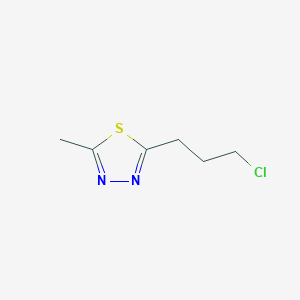
5-Chloro-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropyl halides in the presence of a base.
Trifluoromethylation: This step can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvent conditions.
Substitution: Amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the chloro, cyclopropyl, and trifluoromethyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-cyclopropyl-3-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Chloro-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-4-amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
5-Chloro-1-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-4-amine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-Chloro-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C7H7ClF3N3 |
|---|---|
Poids moléculaire |
225.60 g/mol |
Nom IUPAC |
5-chloro-1-cyclopropyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H7ClF3N3/c8-6-4(12)5(7(9,10)11)13-14(6)3-1-2-3/h3H,1-2,12H2 |
Clé InChI |
RUVMFUPUVOKZHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=C(C(=N2)C(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


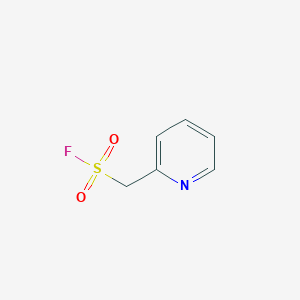
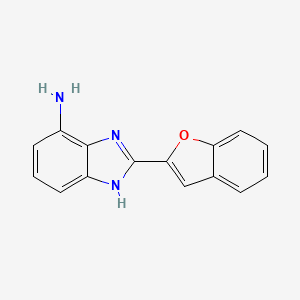

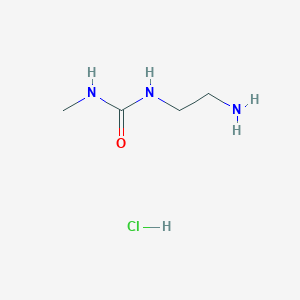
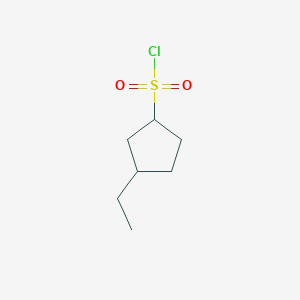
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238277.png)
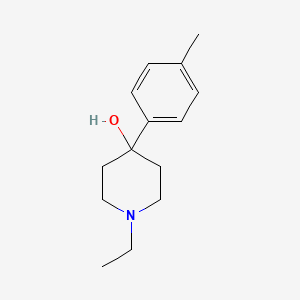
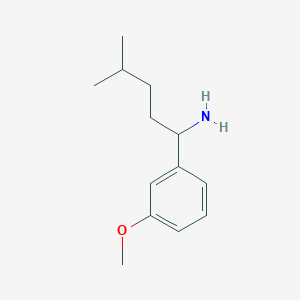

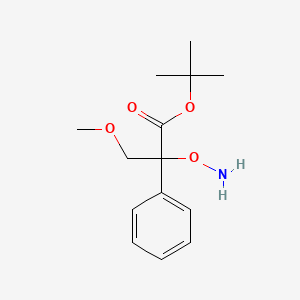
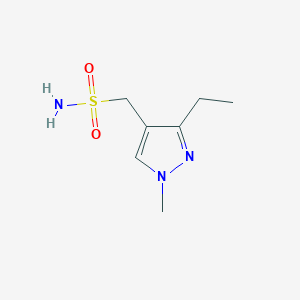
amine](/img/structure/B13238325.png)
